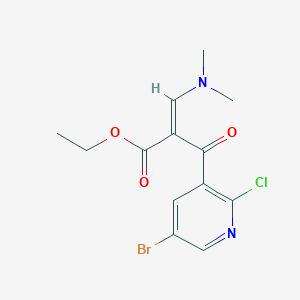
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate typically involves multi-step organic reactions. One possible route could include:
Bromination and Chlorination: Starting with nicotinic acid, bromination and chlorination reactions can introduce the bromine and chlorine atoms at the desired positions.
Esterification: The carboxylic acid group of nicotinic acid can be esterified to form the ethyl ester.
Condensation Reaction: The final step may involve a condensation reaction with dimethylamine and an appropriate acrylate derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid.
5-Bromo-2-chloronicotinic acid: A compound with similar halogen substitutions.
Uniqueness
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nicotinoyl derivatives.
Propiedades
Fórmula molecular |
C13H14BrClN2O3 |
|---|---|
Peso molecular |
361.62 g/mol |
Nombre IUPAC |
ethyl (E)-2-(5-bromo-2-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H14BrClN2O3/c1-4-20-13(19)10(7-17(2)3)11(18)9-5-8(14)6-16-12(9)15/h5-7H,4H2,1-3H3/b10-7+ |
Clave InChI |
IVXNECGSJSNYLR-JXMROGBWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1=C(N=CC(=C1)Br)Cl |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(N=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
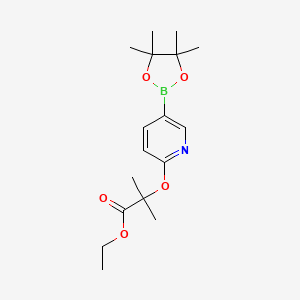

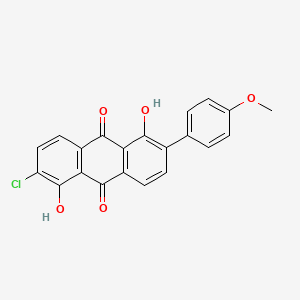
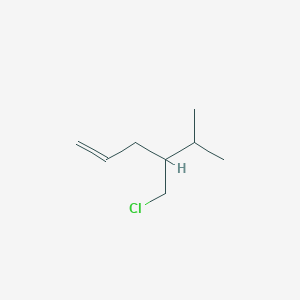
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
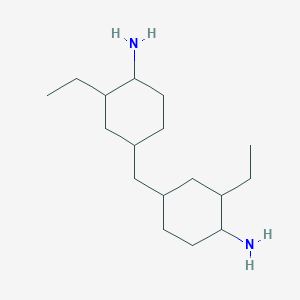
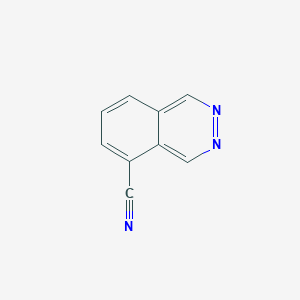
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
